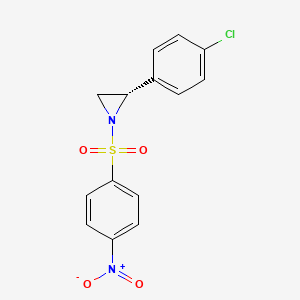
5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a 2-bromo-6-fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole typically involves a multi-step process. One common method includes the following steps:
Preparation of 2-Bromo-6-fluorobenzyl alcohol: This intermediate can be synthesized by the bromination of 2-fluorotoluene followed by oxidation.
Formation of 2-Bromo-6-fluorobenzyl azide: The alcohol is then converted to the corresponding azide using sodium azide.
Cyclization to form the tetrazole ring: The azide undergoes cyclization in the presence of a suitable catalyst, such as lanthanum (III) nitrate hexahydrate, to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include substituted tetrazoles with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the tetrazole ring.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromo-6-chlorophenyl)-2-methyl-2H-tetrazole
- 5-(2-Bromo-6-methylphenyl)-2-methyl-2H-tetrazole
- 5-(2-Bromo-6-iodophenyl)-2-methyl-2H-tetrazole
Uniqueness
5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. The combination of these substituents can enhance the compound’s stability and biological activity compared to similar compounds.
Properties
CAS No. |
820236-84-8 |
|---|---|
Molecular Formula |
C8H6BrFN4 |
Molecular Weight |
257.06 g/mol |
IUPAC Name |
5-(2-bromo-6-fluorophenyl)-2-methyltetrazole |
InChI |
InChI=1S/C8H6BrFN4/c1-14-12-8(11-13-14)7-5(9)3-2-4-6(7)10/h2-4H,1H3 |
InChI Key |
QULQEQBKGWEYSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
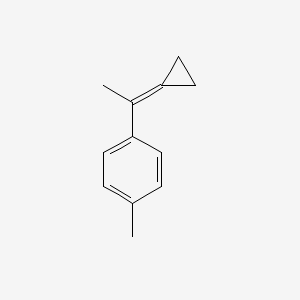
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
stannane](/img/structure/B12528426.png)
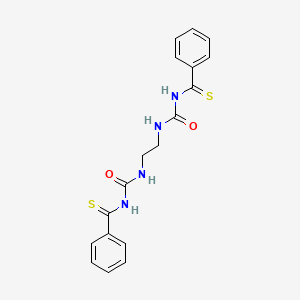
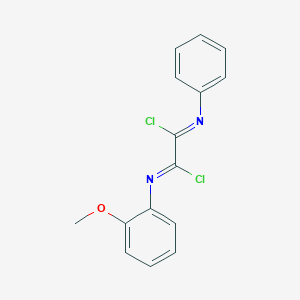
![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)
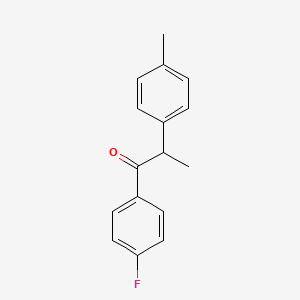
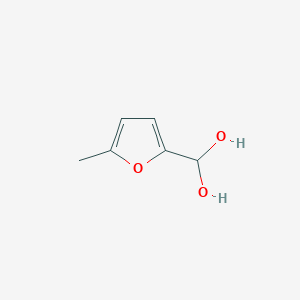
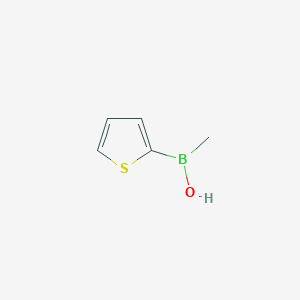
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
![2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-](/img/structure/B12528482.png)
